molecular formula C24H25BrO6 B2834436 Ethyl 6-bromo-2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate CAS No. 500279-24-3

Ethyl 6-bromo-2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate

Cat. No.: B2834436
CAS No.: 500279-24-3
M. Wt: 489.362
InChI Key: PJSKNKKUXHJWGU-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family This compound is characterized by its unique structure, which includes a bromine atom, a tert-butyl group, and a methoxycarbonylbenzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Etherification: The methoxycarbonylbenzyl ether moiety can be introduced through a Williamson ether synthesis, involving the reaction of the corresponding alcohol with an alkyl halide in the presence of a base.

    Esterification: Finally, the ester group can be introduced by reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonylbenzyl ether moiety, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol or aldehyde under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 6-bromo-2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the binding sites and mechanisms of various biological targets.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new pharmaceuticals. Its potential bioactivity can be explored for therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial agents.

Industry

In the industrial sector, this compound can be utilized in the development of specialty chemicals, polymers, and advanced materials. Its unique properties may contribute to the enhancement of product performance and functionality.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The bromine atom and ester group can participate in various biochemical reactions, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-bromo-2-(tert-butyl)benzofuran-3-carboxylate: Lacks the methoxycarbonylbenzyl ether moiety.

    Ethyl 6-bromo-2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate: Contains a hydroxyl group instead of the methoxycarbonylbenzyl ether.

    Ethyl 6-bromo-2-(tert-butyl)-5-methoxybenzofuran-3-carboxylate: Contains a methoxy group instead of the methoxycarbonylbenzyl ether.

Uniqueness

Ethyl 6-bromo-2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate is unique due to the presence of the methoxycarbonylbenzyl ether moiety, which imparts distinct chemical properties and potential applications. This structural feature differentiates it from other similar compounds and may enhance its reactivity and bioactivity.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific and industrial fields.

Properties

IUPAC Name

ethyl 6-bromo-2-tert-butyl-5-[(4-methoxycarbonylphenyl)methoxy]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25BrO6/c1-6-29-23(27)20-16-11-19(17(25)12-18(16)31-21(20)24(2,3)4)30-13-14-7-9-15(10-8-14)22(26)28-5/h7-12H,6,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSKNKKUXHJWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC=C(C=C3)C(=O)OC)Br)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25BrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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